molecular formula C23H14O10 B13659253 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13659253
M. Wt: 450.3 g/mol
InChI Key: ZOWZALHSXAQGES-UHFFFAOYSA-N
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Description

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by multiple carboxyl groups attached to a benzene ring structure. This compound is part of the dicarboxylic acid family, which is known for its applications in various fields such as polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: 1,2-benzenedicarboxylic acid

    Isophthalic acid: 1,3-benzenedicarboxylic acid

    Terephthalic acid: 1,4-benzenedicarboxylic acid

Uniqueness

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple carboxyl groups and complex aromatic structure. This makes it highly versatile for various chemical reactions and applications, distinguishing it from simpler dicarboxylic acids .

Properties

Molecular Formula

C23H14O10

Molecular Weight

450.3 g/mol

IUPAC Name

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H14O10/c24-19(25)10-1-3-15(17(8-10)22(30)31)12-5-13(7-14(6-12)21(28)29)16-4-2-11(20(26)27)9-18(16)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

ZOWZALHSXAQGES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

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